N-(2-fluorophenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a 2-fluorophenyl group and a 4-methoxyphenylacetamido moiety. The 1,3,4-thiadiazole scaffold is renowned for its pharmacological versatility, including antimicrobial, anticancer, and anticonvulsant activities . The 2-fluorophenyl group may enhance lipophilicity and metabolic stability, while the 4-methoxyphenyl acetamido substituent could influence electronic interactions with biological targets.
Properties
IUPAC Name |
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3S2/c1-27-13-8-6-12(7-9-13)10-16(25)22-18-23-24-19(29-18)28-11-17(26)21-15-5-3-2-4-14(15)20/h2-9H,10-11H2,1H3,(H,21,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBNPIVTDXTQME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with carbon disulfide in the presence of a base to form the 1,3,4-thiadiazole core.
Acylation: The thiadiazole ring is then acylated with 2-(4-methoxyphenyl)acetic acid to introduce the acetamido group.
Thioether Formation: The final step involves the reaction of the acetamido-thiadiazole intermediate with 2-fluorophenylthiol to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Thiadiazole Ring Reactivity
The 1,3,4-thiadiazole core is a heterocyclic system prone to nucleophilic and electrophilic substitutions. Key reactions include:
Nucleophilic Substitution
-
The sulfur atom at position 2 participates in nucleophilic displacement reactions. For example, the thioether linkage (-S-) in the compound can undergo alkylation or arylation under basic conditions .
-
In analogs, the 5-position of the thiadiazole ring reacts with aryl halides (e.g., bromobenzene) in alkaline media to form thioether derivatives :
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Thioetherification | NaOEt, toluene, reflux | 3-((5-(Phenylthio)-1,3,4-thiadiazol-2-yl)imino)indolin-2-one | 70–92 |
Oxidation
-
The thioether (-S-) group is susceptible to oxidation, forming sulfoxide or sulfone derivatives. This is critical for modulating biological activity .
Acetamido Group Reactivity
The acetamido moiety (-NHCO-) undergoes hydrolysis and condensation reactions:
Hydrolysis
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Under acidic or basic conditions, the acetamido group hydrolyzes to form carboxylic acid derivatives. For example:
This reaction is observed in structurally similar compounds during metabolic studies .
Condensation
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The acetamido nitrogen can participate in Schiff base formation with aldehydes or ketones, enhancing structural diversity .
Thiol-Disulfide Exchange
The thioether linkage (-S-) can participate in redox reactions. In analogs, thiol-containing thiadiazoles form disulfide bonds (-S-S-) under oxidative conditions, a property exploited in prodrug design :
| Compound Class | Reactivity | Biological Implication |
|---|---|---|
| Bis-1,3,4-thiadiazole derivatives | Disulfide bond formation | Enhanced cellular uptake |
Biological Target Interactions
The compound’s reactivity extends to non-covalent interactions with enzymes:
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Hydrogen Bonding : The acetamido NH and carbonyl groups interact with protease active sites (e.g., aspartyl proteases) .
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π-π Stacking : The fluorophenyl and methoxyphenyl groups engage in aromatic interactions with hydrophobic enzyme pockets .
Synthetic Modifications
Key synthetic routes for derivatives include:
Cyclization Reactions
Functional Group Interconversion
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The methoxy group (-OCH₃) on the phenyl ring can be demethylated to a hydroxyl group (-OH) using strong acids (e.g., HBr/AcOH) .
Stability Under Physiological Conditions
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pH Sensitivity : The compound remains stable in neutral pH but degrades in strongly acidic or alkaline environments due to acetamido hydrolysis.
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Thermal Stability : Decomposition occurs above 200°C, as observed in thermogravimetric analysis (TGA) of related thiadiazoles .
Comparative Reactivity Table
| Reaction Type | Site of Reactivity | Conditions | Key Products |
|---|---|---|---|
| Nucleophilic Substitution | Thiadiazole C-2 sulfur | NaOEt, toluene, reflux | Thioether derivatives |
| Oxidation | Thioether (-S-) | H₂O₂, acetic acid | Sulfoxide/sulfone |
| Hydrolysis | Acetamido (-NHCO-) | HCl/NaOH, aqueous ethanol | Carboxylic acid + amine |
| Demethylation | Methoxy (-OCH₃) | HBr/AcOH, reflux | Hydroxyphenyl derivative |
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that N-(2-fluorophenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide exhibits significant antimicrobial properties. Studies have reported its effectiveness against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.
Key Findings:
- The compound showed notable activity against Staphylococcus aureus and Candida albicans , indicating its potential use in treating infections caused by these pathogens.
Anticancer Potential
In vitro studies have suggested that this compound may possess anticancer properties. The presence of the thiadiazole ring is often associated with the inhibition of tumor growth and induction of apoptosis in cancer cells.
Mechanism of Action:
- The compound may interfere with cellular signaling pathways involved in cancer cell proliferation and survival.
Enzyme Inhibition
Preliminary research indicates that N-(2-fluorophenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide could act as an inhibitor of specific enzymes linked to disease processes, including proteases and kinases.
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, the compound was tested against a panel of microbial strains. The results indicated that it had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option.
Case Study 2: Anticancer Activity
Another study assessed the cytotoxic effects of the compound on various cancer cell lines. Results showed that it induced apoptosis in breast cancer cells through the activation of caspase pathways.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling.
DNA Interaction: The compound may interact with DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Data Tables
Table 2: Substituent Effects on Activity
Research Findings and Trends
Substituent Positioning : 2-Fluorophenyl groups (as in the target compound) may offer better steric alignment with hydrophobic enzyme pockets compared to 4-fluoro derivatives .
Linker Optimization: Acetamido linkers (target compound) vs.
Synergistic Effects : The combination of 4-methoxyphenyl (electron-donating) and 2-fluorophenyl (electron-withdrawing) groups could balance electronic effects for dual-target inhibition .
Biological Activity
N-(2-fluorophenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole core, which is known for its diverse biological activities. The presence of the 2-fluorophenyl and 4-methoxyphenyl groups enhances its pharmacological profile. The molecular formula is .
Thiadiazole derivatives have been studied extensively for their anticancer properties. They typically exert their effects through various mechanisms, including:
- Inhibition of cell proliferation : Many thiadiazole derivatives show significant inhibitory effects on cancer cell lines.
- Induction of apoptosis : Some compounds induce programmed cell death in cancer cells without affecting normal cells.
- Targeting specific pathways : These compounds may interact with specific molecular targets involved in cancer progression.
In Vitro Studies
Research indicates that N-(2-fluorophenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide exhibits cytotoxic effects against various human cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.28 | Significant growth inhibition |
| A549 (Lung Cancer) | 0.52 | Moderate growth inhibition |
| HCT116 (Colon Cancer) | 3.0 | Induction of apoptosis |
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against specific cancers.
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is heavily influenced by their structural components. The following observations have been made regarding SAR:
- Substituent Effects : The introduction of electron-withdrawing groups, such as fluorine or methoxy groups, can enhance the anticancer activity by improving solubility and bioavailability.
- Thiadiazole Core : Variations in the thiadiazole ring structure can lead to significant changes in biological activity, with certain substitutions yielding higher potency against specific cancer types.
Case Studies
-
Thiadiazole Derivatives Against Lung Cancer :
A study demonstrated that derivatives similar to N-(2-fluorophenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide showed promising results in reducing tumor growth in xenograft models of non-small cell lung cancer (NSCLC) . -
Combination Therapies :
Combining this compound with established chemotherapeutic agents has shown synergistic effects, enhancing overall efficacy while potentially reducing side effects associated with higher doses of conventional drugs .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly used to construct the 1,3,4-thiadiazole core in this compound?
- The 1,3,4-thiadiazole ring can be synthesized via cyclization reactions. A typical method involves reacting a carboxylic acid derivative (e.g., 2-(4-methoxyphenyl)acetic acid) with thiosemicarbazide in the presence of POCl₃ under reflux (80–90°C for 3–4 hours) . Post-cyclization, the thioether linkage is formed by reacting the thiadiazole-2-thiol intermediate with 2-chloro-N-(2-fluorophenyl)acetamide in DMF using K₂CO₃ as a base (room temperature, monitored by TLC) .
Q. How is the thioether (-S-) bridge between the thiadiazole and acetamide moieties formed?
- The thioether bond is established via nucleophilic substitution. The thiol group (-SH) at position 2 of the thiadiazole attacks the α-carbon of 2-chloro-N-(2-fluorophenyl)acetamide. This reaction is typically conducted in polar aprotic solvents (e.g., DMF) with K₂CO₃ to deprotonate the thiol, enhancing nucleophilicity . Purification involves recrystallization from ethanol or column chromatography .
Q. What analytical techniques are prioritized for structural confirmation?
- X-ray crystallography is definitive for resolving the 3D structure, particularly for verifying bond angles and crystal packing (e.g., monoclinic P2₁/c space group, as seen in related thiadiazole derivatives) .
- NMR spectroscopy (¹H/¹³C) identifies substituent environments, such as the deshielded protons adjacent to fluorine or methoxy groups.
- HPLC-MS ensures purity (>95%) and validates molecular weight .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., fluorine, methoxy) influence synthetic intermediates?
- The 2-fluorophenyl group is electron-withdrawing, reducing electron density on the acetamide nitrogen and potentially slowing acylation reactions. In contrast, the 4-methoxyphenyl substituent donates electrons via resonance, stabilizing intermediates during cyclization . Computational studies (e.g., DFT) can quantify these effects by analyzing frontier molecular orbitals .
Q. What strategies resolve contradictions in spectral data during characterization?
- Discrepancies between experimental and theoretical NMR shifts often arise from solvent effects or conformational flexibility. For example, the methoxy group’s ¹H signal may split due to restricted rotation in crystalline vs. solution states. Cross-validation with 2D NMR (COSY, HSQC) and X-ray data resolves such ambiguities .
Q. How can reaction yields be optimized during scale-up synthesis?
- Solvent selection : Replacing DMF with acetonitrile reduces viscosity, improving mixing in large batches.
- Catalyst screening : Transition-metal catalysts (e.g., CuI) may accelerate thioether formation .
- Purification : Switching from recrystallization to flash chromatography (silica gel, ethyl acetate/hexane) enhances recovery .
Q. What computational methods predict this compound’s biological activity?
- Molecular docking (AutoDock Vina) models interactions with targets like cyclooxygenase (COX-1/2) by aligning the thiadiazole core in hydrophobic pockets .
- QSAR models correlate substituent electronegativity (e.g., fluorine) with antimicrobial activity, guiding lead optimization .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
